Titanium(IV) 2-Ethylhexanoate

Description

Significance of Titanium(IV) Carboxylates in Contemporary Chemical Science

Within the broader family of organotitanium compounds, titanium(IV) carboxylates have emerged as a noteworthy subgroup. These compounds, where a central titanium(IV) ion is bonded to one or more carboxylate ligands, are subjects of considerable research interest. mdpi.comnih.gov Their significance lies in their diverse applications, which include acting as photocatalysts and antimicrobial agents. mdpi.com The specific nature of the carboxylate ligand can greatly influence the structure and photocatalytic activity of the resulting titanium complex. mdpi.com Furthermore, titanium(IV) carboxylates are key components in the synthesis of metal-organic frameworks (MOFs), which have shown promise in applications like selective alcohol oxidation. nih.gov The interaction of titanium(IV) with carboxylate moieties is also a subject of study in biological systems, given its ability to coordinate with oxygen-rich binding sites in biomolecules. nih.gov

Academic Context and Research Trajectory of Titanium(IV) 2-Ethylhexanoate (B8288628)

Titanium(IV) 2-ethylhexanoate, a specific titanium carboxylate, has garnered attention for its role as a catalyst and a precursor in materials synthesis. americanelements.comcymitquimica.com Research has focused on its synthesis, often through the reaction of a titanium alkoxide like titanium isopropoxide with 2-ethylhexanoic acid. patsnap.com This transesterification reaction yields the desired product along with a volatile alcohol byproduct that is removed via distillation. Studies have optimized this synthesis process, for instance, by determining the ideal molar ratio of reactants to achieve a high-purity product. The compound's utility as a catalyst in polymerization reactions and as an adhesion promoter has been a key area of investigation. americanelements.comfishersci.co.ukfishersci.pt

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is directed towards leveraging its unique properties for advanced applications. A primary objective is its use as a catalyst in various chemical transformations, including polymerization, where it can activate monomers. americanelements.com It functions as a Lewis acid catalyst, coordinating with electron-rich species to facilitate reactions. Another significant research avenue is its role as a precursor for developing advanced materials, such as thin films, nanoparticles, and soluble ceramic inks. valuates.com Investigations into its effectiveness as a coupling agent in composites, for example, to improve adhesion between fibers and resins, are also prominent. fishersci.co.ukfishersci.pt The market for this compound is growing, driven by its applications in advanced materials, catalysis, and the electronics industry, indicating a continued trajectory of research and development in these areas. valuates.com

Chemical and Physical Properties

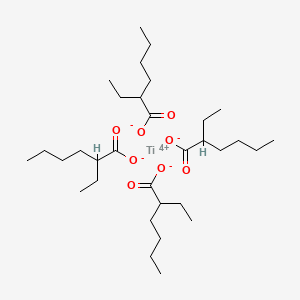

This compound is a coordination complex with a central titanium(IV) ion. It is typically a liquid at room temperature and is immiscible with water but miscible with organic solvents like ethyl acetate (B1210297). fishersci.co.ukfishersci.pt

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₆₀O₈Ti |

| Molecular Weight | 620.68 g/mol scbt.com |

| CAS Number | 3645-34-9 cymitquimica.comscbt.comavantorsciences.com |

| Appearance | Dark yellow to orange liquid cymitquimica.com |

| Boiling Point | 228 °C americanelements.com |

| Solubility | Immiscible with water; Miscible with ethyl acetate fishersci.co.ukfishersci.pt |

Compound Nomenclature

Structure

3D Structure of Parent

Properties

CAS No. |

3645-34-9 |

|---|---|

Molecular Formula |

C8H16O2Ti |

Molecular Weight |

192.08 g/mol |

IUPAC Name |

2-ethylhexanoic acid;titanium |

InChI |

InChI=1S/C8H16O2.Ti/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

DJSWDXUOSQTQCP-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ti] |

Other CAS No. |

3645-34-9 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design in Titanium Iv 2 Ethylhexanoate Chemistry

Established Synthetic Pathways for Titanium(IV) 2-Ethylhexanoate (B8288628)

The synthesis of Titanium(IV) 2-ethylhexanoate, a versatile organometallic compound, is primarily achieved through two well-established methodologies: the transesterification of titanium(IV) alkoxides and the direct carboxylation of titanium(IV) halides. Each pathway offers distinct advantages and involves unique mechanistic considerations and process parameters.

Transesterification Routes from Titanium(IV) Alkoxides

Transesterification represents a common and efficient method for the preparation of titanium carboxylates, including this compound. This process involves the reaction of a titanium(IV) alkoxide precursor, such as titanium(IV) isopropoxide or titanium(IV) butoxide, with 2-ethylhexanoic acid. The reaction is driven to completion by the removal of the volatile alcohol byproduct (e.g., isopropanol (B130326) or butanol) through distillation. This route is favored for its relatively mild conditions and the high purity of the resulting product.

The transesterification reaction is initiated by the coordination of the carboxylic acid to the Lewis acidic titanium center of the alkoxide. This coordination enhances the electrophilicity of the titanium atom and the acidity of the carboxylic proton. The mechanism proceeds through a nucleophilic attack by the carboxylate oxygen on the titanium center, leading to the formation of a transition state. Subsequently, an alcohol molecule is eliminated, and a titanium-carboxylate bond is formed. This process is repeated until all four alkoxide groups are substituted by 2-ethylhexanoate ligands.

Kinetic studies of transesterification reactions involving titanium alkoxides have shown that the process can be complex. For instance, in related systems, the transesterification of monoolein (B16389) with titanium isopropoxide was found to be second-order with respect to the alcohol concentration. fao.orgacs.orgresearchgate.net The rate of reaction is influenced by several factors, including temperature, reactant concentrations, and the catalytic activity of the titanium species itself. The amphoteric nature of the titanium catalyst, combining Lewis acidity at the metal center with the Brønsted basicity of a bound carboxylate group, is crucial for its catalytic activity.

The choice of the titanium(IV) alkoxide precursor significantly impacts the reaction kinetics, product yield, and purity. The structure of the alkyl group (R) in the Ti(OR)₄ precursor affects both the steric hindrance around the titanium center and the reactivity of the Ti-O bond. Metal alkoxides exhibit strong reactivity due to the polarity difference between the metal and the alkoxide group. researchgate.net

Generally, alkoxides with smaller, less sterically hindered alkyl groups, such as isopropoxide, tend to react faster than those with bulkier groups like butoxide. researchgate.net However, less reactive precursors can sometimes offer better control over the reaction and may be less sensitive to premature hydrolysis by trace amounts of water. akaiyochemtech.com The boiling point of the alcohol byproduct also plays a practical role; a lower boiling point facilitates its removal by distillation, effectively driving the reaction equilibrium toward the product side.

Table 1: Influence of Common Titanium(IV) Alkoxide Precursors on Synthesis

| Alkoxide Precursor | Alkyl Group | Steric Hindrance | Relative Reactivity | Byproduct Alcohol | Boiling Point of Alcohol | Purity Considerations |

| Titanium(IV) isopropoxide | Isopropyl | Low | High | Isopropanol | 82.5 °C | High reactivity can lead to side reactions if conditions are not controlled. |

| Titanium(IV) n-butoxide | n-Butyl | Moderate | Moderate | n-Butanol | 117.7 °C | Slower reaction allows for better process control; higher distillation temperature required. |

| Titanium(IV) ethoxide | Ethyl | Very Low | Very High | Ethanol | 78.4 °C | Very sensitive to moisture; rapid hydrolysis can lead to oxide impurities. koreascience.kr |

Direct Carboxylation Approaches from Titanium(IV) Halides

An alternative synthetic route to this compound involves the direct reaction of a titanium(IV) halide, most commonly titanium(IV) chloride (TiCl₄), with 2-ethylhexanoic acid. This method leverages the high reactivity of the titanium halide. Titanium tetrachloride is a potent Lewis acid that readily interacts with carboxylic acids, activating them for nucleophilic substitution. researchgate.netnih.govmdpi.com

The reaction mechanism begins with the formation of an adduct between the carboxylic acid and titanium tetrachloride. mdpi.com This interaction activates the carboxyl group toward nucleophilic acyl substitution. Two primary pathways are considered from this adduct:

Acid Chloride Formation: The primary adduct can react with a chloride ion (produced during the initial adduct formation) to generate an acyl chloride intermediate. This highly reactive intermediate then rapidly reacts with another molecule of the carboxylic acid (or its salt) to form the titanium carboxylate.

Direct Nucleophilic Attack: Alternatively, the alcohol or another carboxylate molecule can act as a nucleophile and directly attack the activated carboxyl carbon of the adduct, leading to the formation of the ester linkage and elimination of HCl. nih.gov

Regardless of the precise pathway, the strong Lewis acidity of TiCl₄ is the key driver for the reaction, enabling the formation of the titanium carboxylate under controlled conditions. mdpi.com

The direct carboxylation of titanium(IV) halides must be conducted under strictly anhydrous conditions, as TiCl₄ reacts vigorously with water to form titanium oxides and hydrochloric acid. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or hexane (B92381). nih.govnih.gov

A significant challenge in this synthetic route is the management of the hydrogen chloride (HCl) byproduct. The generated HCl is corrosive and can lead to unwanted side reactions. Several strategies are employed to manage this byproduct:

Inert Gas Sparging: A continuous flow of an inert gas (e.g., nitrogen or argon) can be used to physically remove the gaseous HCl from the reaction mixture, driving the equilibrium towards the products.

Use of a Base: A stoichiometric amount of a non-nucleophilic base can be added to the reaction to scavenge the HCl as it is formed. However, this adds complexity to the purification process as the resulting salt must be removed.

High-Temperature Distillation: The reaction can be conducted at a temperature sufficient to distill off the HCl as it forms.

The choice of reaction conditions is critical to achieving high yields and purity while minimizing the formation of oxo-bridged titanium species or other impurities.

Table 2: Typical Reaction Parameters for Direct Synthesis from Titanium(IV) Chloride

| Parameter | Condition | Rationale / Effect on Reaction | Byproduct Management |

| Reactant | Titanium(IV) chloride (TiCl₄) | Highly reactive Lewis acid precursor. | Generates four equivalents of HCl. |

| Solvent | Anhydrous, non-coordinating (e.g., hexane, dichloromethane) | Prevents premature reaction of TiCl₄ and facilitates temperature control. nih.gov | Helps to keep reactants and products in solution. |

| Temperature | Room temperature to moderate heating | Controls reaction rate and facilitates byproduct removal. | Heating can drive off gaseous HCl. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. | Can be used to sparge HCl from the reaction vessel. |

| Stoichiometry | ≥ 4:1 ratio of Carboxylic Acid to TiCl₄ | Ensures complete substitution of chloride ions. | Excess acid can help drive the reaction to completion. |

Electrochemical Synthesis Methodologies

Electrochemical methods offer a direct and often more environmentally benign route for the preparation of metal carboxylates, including those of titanium. This approach avoids the use of harsh reagents and can lead to high-purity products under mild conditions.

The electrolytic synthesis of metal carboxylates is based on the principle of anodic dissolution. In this process, a sacrificial anode made of the desired metal—in this case, titanium—is oxidized in an electrolytic cell. The electrolyte consists of a solution of the corresponding carboxylic acid, 2-ethylhexanoic acid, often dissolved in an organic solvent to ensure miscibility.

The fundamental reactions occurring in the cell can be summarized as follows:

At the Anode (Oxidation): The metallic titanium anode dissolves, releasing titanium ions (Ti⁴⁺) into the electrolyte and freeing up electrons.

Ti(s) → Ti⁴⁺(aq) + 4e⁻

In the Electrolyte: The generated titanium cations react in situ with the deprotonated 2-ethylhexanoate anions (from the carboxylic acid) present in the solution to form the metal carboxylate complex, this compound.

Ti⁴⁺(aq) + 4 RCOO⁻(aq) → Ti(OOCR)₄(s/aq)

At the Cathode (Reduction): Protons from the carboxylic acid are typically reduced to hydrogen gas at an inert cathode (e.g., platinum or graphite).

4 H⁺(aq) + 4e⁻ → 2 H₂(g)

This direct electrochemical method provides a pathway to transition metal carboxylates under mild and ecologically safer conditions. The process can be finely controlled by adjusting the applied voltage and current, which dictates the rate of metal ion formation and, consequently, the production of the carboxylate complex.

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances.

Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. The goal is to maximize this incorporation, thereby minimizing waste at the molecular level. For a ligand exchange reaction, such as the synthesis of this compound from a titanium alkoxide, the atom economy can be high if the only byproduct is a volatile alcohol that can be easily removed and potentially reused.

Green Chemistry Principles in Synthesis:

Waste Prevention: It is preferable to prevent the formation of waste rather than treating it after it has been created. Electrochemical synthesis aligns well with this principle as it can be a very clean process with minimal byproducts.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting is a core tenet. While the metal source itself is not renewable, the carboxylic acid ligand can potentially be derived from bio-based sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In its applications, this compound often acts as a catalyst itself, contributing to greener downstream processes.

By embracing these principles, chemists can design synthetic pathways that are not only efficient but also sustainable and environmentally responsible.

Optimization of Reaction Parameters and Advanced Synthetic Control

The successful synthesis of organometallic compounds like this compound hinges on the precise control of various reaction parameters. Optimization of these factors is crucial for achieving high yields, purity, and desired product characteristics.

In ligand exchange reactions, such as the transesterification of a titanium alkoxide (e.g., titanium isopropoxide) with 2-ethylhexanoic acid, the molar ratio of the reactants is a critical parameter. This ratio directly influences the extent of ligand substitution on the titanium center and can affect the yield and purity of the final product. Research has focused on optimizing this synthesis process by determining the ideal molar ratio of reactants to achieve a high-purity product . An excess of the carboxylic acid may be used to drive the reaction to completion, ensuring all alkoxide groups are replaced. However, a significant excess can complicate purification. Conversely, an insufficient amount of the acid will lead to incomplete reaction and a mixture of products.

Below is an illustrative table showing the hypothetical effect of the molar ratio on the reaction outcome.

| Molar Ratio (Acid:Ti Precursor) | Theoretical Product | Expected Outcome | Potential Issues |

| 1:1 | Ti(OR)₃(OOCR') | Incomplete substitution | Mixture of partially substituted products |

| 2:1 | Ti(OR)₂(OOCR')₂ | Incomplete substitution | Product mixture requiring complex separation |

| 4:1 | Ti(OOCR')₄ | Complete substitution | High yield of desired product |

| >4:1 | Ti(OOCR')₄ | Complete substitution | High yield, but purification challenges increase |

This table is illustrative and represents general principles of ligand exchange reactions.

Temperature and reaction time are fundamental kinetic parameters that control the rate of reaction and the potential for side reactions. The synthesis of this compound via transesterification involves heating the reactants to facilitate the exchange and to drive off the alcohol byproduct (e.g., isopropanol) .

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to thermal decomposition of the reactants or products, or promote undesirable side reactions. For many organotitanium syntheses, a moderate temperature is optimal to ensure a controlled reaction. For example, some solvothermal syntheses of related Ti-oxo-carboxylate clusters are carried out at temperatures around 90°C.

Reaction Time: The duration of the reaction must be sufficient to allow for completion. Monitoring the reaction progress, for instance by observing the cessation of alcohol distillation, is crucial. Prolonged reaction times at elevated temperatures can also increase the risk of product degradation.

The interplay between temperature and time is critical for maximizing yield and purity, as illustrated in the hypothetical data table below.

| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Observations |

| 80 | 4 | 65 | Slow reaction rate, incomplete conversion |

| 110 | 4 | 92 | Good conversion rate, high yield |

| 110 | 8 | 93 | Marginal increase in yield, potential for side products |

| 140 | 2 | 88 | Rapid reaction, but evidence of product discoloration/decomposition |

This table is illustrative and represents general kinetic principles in organometallic synthesis.

The choice of solvent and the reaction atmosphere are critical for the successful synthesis of this compound, particularly when using air- and moisture-sensitive precursors like titanium alkoxides.

Inert Atmosphere: Titanium compounds, especially in lower oxidation states or with reactive ligands like alkoxides, are characteristically oxophilic and susceptible to hydrolysis. Reactions are therefore almost invariably carried out under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques to prevent the formation of titanium oxides and other impurities.

Solvent Selection: The solvent must be inert to the reactants and products and is chosen based on several factors:

Solubility: It must dissolve the reactants to facilitate the reaction in the solution phase.

Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for efficient heat transfer and, in transesterification reactions, for the removal of volatile byproducts.

Polarity: The polarity of the solvent can influence reaction rates. For the synthesis of titanium carboxylates, non-polar, aprotic solvents like hexane or toluene (B28343) are often employed to avoid interaction with the electrophilic titanium center. Dichloromethane is also used in some esterification procedures involving titanium reagents.

The table below provides examples of solvents and their suitability for this type of synthesis.

| Solvent | Type | Boiling Point (°C) | Suitability | Rationale |

| Toluene | Aromatic, Aprotic | 111 | High | Good solvent for reactants; allows for azeotropic removal of byproducts. |

| Hexane | Aliphatic, Aprotic | 69 | Moderate | Lower boiling point may limit reaction temperature; good for non-polar reactants. |

| Dichloromethane | Halogenated, Aprotic | 40 | Low | Boiling point is too low for typical transesterification reaction temperatures. |

| Ethanol | Protic | 78 | Unsuitable | Reacts with titanium alkoxide precursors. |

| Water | Protic | 100 | Unsuitable | Causes rapid and irreversible hydrolysis of titanium precursors. |

This table provides illustrative examples of solvent choices based on general chemical principles.

Characterization of Synthesized Compounds and Purity Validation Techniques

The definitive identification and confirmation of purity for newly synthesized this compound are accomplished through a combination of spectroscopic and analytical techniques. These methods provide a comprehensive understanding of the compound's structural integrity and stoichiometric composition.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound, confirming the coordination of the 2-ethylhexanoate ligands to the titanium(IV) center. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the characterization of this compound, the IR spectrum is expected to show distinct absorption bands characteristic of the carboxylate ligand. A strong absorption band associated with the carbonyl group (C=O) stretching vibration is a key indicator. The formation of the titanium-carboxylate bond is expected to influence the vibrational frequency of this group compared to the free 2-ethylhexanoic acid. Furthermore, the presence of bands in the lower frequency region can be attributed to Ti-O stretching modes, confirming the coordination between the titanium atom and the oxygen atoms of the carboxylate groups semanticscholar.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.

¹H and ¹³C NMR: These techniques are used to verify the structure of the organic 2-ethylhexanoate ligand. The spectra would show characteristic chemical shifts and splitting patterns corresponding to the various hydrogen and carbon atoms in the ethyl and hexyl chains of the ligand. Studies on other titanium complexes have demonstrated the utility of ¹H and ¹³C NMR in confirming the ligand's integrity within the coordination compound semanticscholar.org.

⁴⁷Ti and ⁴⁹Ti NMR: Titanium has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.il While these can provide direct information about the titanium's coordination environment, their application has limitations. huji.ac.il Both nuclei have low sensitivity, and the signals can become excessively broad in larger or less symmetrical molecules, making them difficult to observe with standard high-resolution NMR spectrometers huji.ac.il. For this reason, ⁴⁹Ti NMR is generally preferred as it is more sensitive and produces narrower signal lines compared to ⁴⁷Ti huji.ac.il.

Other Spectroscopic Techniques: UV-visible spectroscopy may also be employed to study the electronic transitions within the titanium complex, which can provide insights into its coordination chemistry nih.gov. Comparing spectroscopic data from different analytical methods and laboratories is a standard practice to resolve any discrepancies and confirm the compound's identity .

| Spectroscopic Technique | Expected Observations for this compound |

|---|---|

| Infrared (IR) Spectroscopy | - Characteristic C-H stretching bands from the alkyl chains.

|

| ¹H NMR Spectroscopy | - Signals corresponding to the protons of the 2-ethylhexanoate ligand, showing appropriate chemical shifts and multiplicities. |

| ¹³C NMR Spectroscopy | - Resonances for each unique carbon atom in the 2-ethylhexanoate ligand, including the carboxylate carbon. |

| ⁴⁹Ti NMR Spectroscopy | - A chemical shift characteristic of the Ti(IV) oxidation state in a carboxylate coordination environment, though the signal may be broad. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for validating the empirical formula of a synthesized compound. It provides quantitative data on the percentage composition of elements (primarily Carbon, Hydrogen, and Oxygen) in the sample. The experimentally determined percentages are compared against the theoretically calculated values based on the expected molecular formula of this compound, which is generally represented as C₃₂H₆₀O₈Ti.

The process involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the mass percentages of each element. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity and confirms that the correct stoichiometric ratio of ligands to the metal center has been achieved during synthesis.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) in C₃₂H₆₀O₈Ti |

|---|---|---|---|

| Carbon | C | 12.01 | 61.92% |

| Hydrogen | H | 1.01 | 9.74% |

| Oxygen | O | 16.00 | 20.62% |

| Titanium | Ti | 47.87 | 7.72% |

Note: The molecular formula C₃₂H₆₀O₈Ti (Molar Mass: 620.69 g/mol) is used for theoretical calculations. Commercially available products may have slightly different specifications calpaclab.comfishersci.ca.

Catalytic Mechanisms and Performance in Polymerization Processes

Lewis Acidity and Coordination Chemistry in Catalytic Activation

The catalytic activity of titanium(IV) compounds is fundamentally linked to the electron-deficient nature of the Ti(IV) center, which imparts strong Lewis acidic character. researchgate.netrsc.org This property is central to its ability to activate monomers and initiate polymerization.

In the context of Titanium(IV) 2-ethylhexanoate (B8288628), the 2-ethylhexanoate ligands play a crucial role in the formation of the active catalytic site. While often used as a precursor, the in-situ reaction with an initiator, such as an alcohol, is typically required to generate the true initiating species, a titanium alkoxide. This process involves a transesterification or ligand exchange reaction where one or more 2-ethylhexanoate ligands are replaced by an alkoxide group from the alcohol.

The coordination sphere around the titanium is dynamic, allowing for the displacement of the carboxylate ligands and the subsequent coordination of the monomer. The most prevalent coordination number for Ti(IV) is six, though other coordination geometries are known. researchgate.net The formation of the active site involves the coordination of the monomer to a vacant site on the Lewis acidic titanium center. This step brings the activated monomer and the initiating alkoxide group into close proximity, facilitating the subsequent insertion step.

Titanium(IV) 2-Ethylhexanoate in Ring-Opening Polymerization (ROP)

This compound is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, a process that yields biodegradable aliphatic polyesters. americanelements.comresearchgate.netmdpi.com The most widely accepted pathway for this type of polymerization is the coordination-insertion mechanism. nih.govacs.org

The coordination-insertion mechanism is characteristic of ROP reactions catalyzed by metal alkoxides. nih.gov The process can be described by a series of sequential steps:

Initiator Formation : The this compound precatalyst reacts with a co-initiator, typically an alcohol, to form a titanium alkoxide species, which is the active initiator.

Monomer Coordination : The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic titanium center of the alkoxide initiator. nih.gov

Nucleophilic Attack (Insertion) : The alkoxide group, acting as a nucleophile, attacks the activated carbonyl carbon of the coordinated monomer. nih.govnih.gov

Ring Opening : This nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the opening of the ring and the insertion of the monomer into the titanium-alkoxide bond. researchgate.netacs.org This step forms a new, longer alkoxide chain attached to the titanium center.

Chain Propagation : The newly formed titanium alkoxide end-group can then coordinate and react with subsequent monomer molecules, repeating the insertion process and leading to the propagation of the polymer chain.

This mechanism allows for controlled polymerization, where the polymer chain grows from the metallic center. nih.gov

The ring-opening polymerization of ε-caprolactone is a well-studied example utilizing titanium-based catalysts. researchgate.net Mechanistic investigations confirm that the polymerization proceeds via the coordination-insertion pathway. acs.org End-group analysis of the resulting poly(ε-caprolactone) (PCL) has shown that the alkoxide group from the initiator is incorporated as one end of the polymer chain, while the other end is formed after quenching the reaction. acs.org This observation is consistent with the insertion of the monomer into the Ti-OR bond. acs.org The ring-opening of ε-caprolactone occurs specifically at the acyl-oxygen bond, which is a hallmark of this mechanism. acs.org

The thermodynamics of ROP are governed by the change in Gibbs free energy (ΔGp). wiley-vch.de Polymerization is thermodynamically favorable only when ΔGp is negative. wiley-vch.de For most cyclic monomers, polymerization is an enthalpically driven process (ΔHp < 0) due to the release of ring strain, but it is entropically unfavorable (ΔSp < 0) due to the loss of translational degrees of freedom of the monomer. wiley-vch.de This leads to the existence of an equilibrium monomer concentration ([M]eq) and a ceiling temperature (Tc), above which polymerization is no longer favorable.

| Catalyst System | Parameter | Value | Method |

|---|---|---|---|

| Titanium(IV) alkoxide | Activation Energy (Ea) | 75–86 kJ/mol | Differential Scanning Calorimetry (DSC) |

Influence of Ligand Structure on Polymerization Kinetics and Polymer Microstructure

The catalytic activity of a titanium(IV) center is profoundly influenced by the ligands bonded to it. In the case of this compound, the 2-ethylhexanoate ligands play a crucial role in determining the kinetics of polymerization and the microstructure of the resulting polymer. The nature of the ligands, including their steric bulk and electronic properties, dictates the accessibility of the monomer to the catalytic titanium center and the stability of the intermediate species.

Generally, for titanium(IV) catalysts, sterically demanding ligands can lead to more effective initiators for certain types of polymerization, such as Ring-Opening Polymerization (ROP). The steric hindrance around the metal center can influence the coordination of the monomer and the rate of insertion into the polymer chain. For instance, in the ROP of ε-caprolactone and lactide, the size and shape of alkoxy or aryloxy ligands on titanium complexes have a significant impact on catalytic activity. acs.org Similarly, the electron-donating or withdrawing nature of substituents on the ligands can alter the Lewis acidity of the titanium center. An increased electron-donating effect can enhance the coordination ability of other atoms to the titanium, which in turn weakens the bond between the initiating group (like an alkoxide or, in this case, a carboxylate) and the titanium atom. This facilitates monomer insertion and can accelerate the polymerization rate. acs.org

The structure of the ligand also affects the microstructure of the polymer, particularly its stereochemistry. In the polymerization of racemic lactide (rac-LA), the choice of ligand on the titanium(IV) center can determine the stereoselectivity of the catalyst, leading to the formation of isotactic, heterotactic, or atactic polylactide. For example, increasing the number of chlorine atoms in TiClₓ(O-i-Pr)₄₋ₓ catalysts was found to favor the formation of heterotactic-biased poly(rac-LA). acs.org The rate of polymerization and the molecular weight of the polymers are greatly influenced by the substituents on the catalyst. acs.orgresearchgate.net

Comparative Catalytic Activity with Other Titanium(IV) Initiators in ROP

When compared to other titanium(IV) initiators in Ring-Opening Polymerization (ROP), the performance of a carboxylate complex like this compound is contextualized by the general behavior of related titanium compounds. Titanium alkoxides are among the most studied initiators for the ROP of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). acs.org

Studies on various titanium alkoxides have shown that their effectiveness is highly dependent on their specific structure. For example, titanatranes have been shown to produce polylactides with significantly increased molecular weight over extended polymerization times. acs.org In a direct comparison of Ti(OR)₂X₂ type complexes, those where X is an isopropoxy group show significantly higher conversion rates for ε-CL polymerization than those where X is a chlorine atom. acs.org This highlights the importance of the initiating group's lability.

The catalytic activity is also influenced by the number and type of ligands. For instance, a titanium complex with a salicylbenzothiazole ligand shows higher catalytic activity than its salicylbenzooxazole homologue. This difference is attributed to a lower energy barrier for the decoordination of the ligand and smaller steric hindrance at the titanium center in the salicylbenzothiazole complex. acs.org The table below summarizes the performance of various titanium(IV) initiators in the ROP of cyclic esters, providing a comparative framework.

Table 1: Comparative Performance of Selected Titanium(IV) Initiators in Ring-Opening Polymerization (ROP) of ε-Caprolactone (ε-CL)

| Catalyst Type | Ligand Environment | Monomer Conversion | Polymer Molecular Weight (Mn) | Molecular Weight Distribution (PDI) | Reference |

|---|---|---|---|---|---|

| Ti(OR)₂X₂ | Isopropoxy groups | 100% within 8h | 4,800 - 10,900 | 1.45 - 2.28 | acs.org |

| Ti(OR)₂X₂ | Chlorine atoms | Lower than isopropoxy | Not specified | Not specified | acs.org |

| Tridentate Ligand Complexes | Varied electron-donating substituents | High, varies with substituent | High, varies with substituent | Narrow | acs.orgnih.gov |

Application as Catalysts in Condensation Polymerization and Esterification

This compound is an effective catalyst not only in addition polymerization but also in condensation reactions, such as the formation of polyesters and in general esterification processes.

Catalysis of Poly(butylene terephthalate) Formation

This compound is utilized as a catalyst for the polymerization of cyclic poly(butylene terephthalate) (PBT) oligomers, particularly in composite applications. fishersci.ca The catalysis of PBT formation, whether from dimethyl terephthalate (B1205515) (DMT) and 1,4-butanediol (B3395766) (BD) or via the polycondensation of bis(hydroxybutyl) terephthalate, relies on efficient transesterification and polycondensation steps. Titanium catalysts, such as titanium tetrabutoxide (TBT), a compound functionally similar to this compound, are known to be highly active in this process. researchgate.net

During the synthesis, the titanium catalyst coordinates to the carbonyl group of the ester, facilitating the nucleophilic attack by a hydroxyl group from the growing polymer chain or the diol. researchgate.net The nature of the ligands on the titanium catalyst is a critical factor in its efficiency. Non-chelated titanium derivatives are often more active but can be less selective, potentially leading to side reactions. researchgate.net The use of mixed-metal catalyst systems, such as those combining titanium and hafnium, has been shown to be more active than titanium catalysts alone, leading to decreased polymerization times and lower formation of byproducts like tetrahydrofuran (B95107) (THF). researchgate.net

Mechanistic Aspects of Esterification and Transesterification Catalysis

The catalytic mechanism of titanium compounds in esterification and transesterification reactions is centered on the Lewis acidity of the titanium(IV) ion. researchgate.net The process generally follows a coordinate-addition-elimination pathway.

Coordination: The reaction begins with the coordination of the carbonyl oxygen atom of the carboxylic acid or ester to the electrophilic titanium(IV) center. researchgate.net

Activation: This coordination polarizes the carbonyl group, withdrawing electron density from the carbonyl carbon and making it significantly more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of water (in esterification) or an alcohol (in transesterification) to yield the new ester. The catalyst is regenerated in the process.

Recent studies suggest that the mechanism is more complex than simple Lewis acid activation. The amphoteric nature of some titanium catalysts, combining Lewis acidity with the Brønsted basicity of a titanium-bound carboxylate group formed in situ, is considered crucial for high catalytic activity. researchgate.net This dual functionality allows the catalyst to activate both the electrophile (the carbonyl compound) and the nucleophile (the alcohol). Titanium-catalyzed esterification and transesterification can be effectively accelerated using microwave heating, with reactions often reaching completion within an hour. nih.gov

Synergistic Effects in Mixed-Metal Catalytic Systems (e.g., Ti/Sn)

The combination of different metals in a catalytic system can lead to synergistic effects, where the combined catalytic activity is greater than the sum of the individual components. In the context of esterification and polyesterification, mixed-metal systems of titanium and tin (Ti/Sn) have been shown to be particularly effective.

It has been discovered that unique complexes formed between a tin carboxylate (such as stannous octoate) and a tetraalkyl titanate (like tetraisopropyl titanate) are more efficient as esterification and transesterification catalysts than either the tin or titanium component used alone. google.com This enhanced efficiency allows for the preparation of polyesters with very low acid numbers in a shorter period and potentially at lower temperatures, which can prevent the thermal degradation and discoloration of the polymer product. google.com

The synergy arises from the interaction between the two metal centers, potentially forming a bimetallic complex that has superior catalytic properties. While the precise structure of these active species is complex, the combination allows for a more effective activation of the substrates. Such systems are valuable in industrial processes where high product purity and efficient reaction times are critical. google.com The incorporation of TiO₂ nanoparticles into polymer matrices can also produce synergistic effects, enhancing the mechanical properties of the final composite material. mdpi.com

Material Science Applications and Film Formation Processes

Precursor Chemistry for Titanium Dioxide (TiO₂) Thin Films and Nanostructures

The formation of titanium dioxide films and nanostructures from organotitanium precursors is a cornerstone of modern materials science, enabling applications in optics, electronics, and photocatalysis. These processes often rely on the decomposition of the precursor to form TiO₂. While specific data for Titanium(IV) 2-ethylhexanoate (B8288628) is limited, the general principles of these techniques are well-established.

Photochemical Metal-Organic Deposition (PMOD) of TiO₂ Films

Photochemical Metal-Organic Deposition (PMOD) is a technique that utilizes light to induce the conversion of a metal-organic precursor film into a solid-state inorganic material at or near room temperature. This method avoids the need for high-temperature processing, which can be detrimental to certain substrates.

Photolysis Mechanisms of Titanium(IV) 2-Ethylhexanoate Precursors

The photolysis of titanium-organic compounds is initiated by the absorption of photons, typically in the UV range. For the related compound, titanium di-n-butoxide bis(2-ethylhexanoate), the process is understood to begin with a ligand-to-metal charge transfer (LMCT) upon UV absorption. This excited state is unstable and leads to the dissociation of the organic ligands from the titanium atom. researchgate.net

One proposed mechanism suggests that the excited molecule dissociates into a metal-containing fragment and a 2-ethylhexanoate radical. researchgate.net This radical can then undergo decarboxylation to form carbon dioxide and a heptyl radical. researchgate.net The remaining highly reactive titanium-containing fragment can then rearrange, obtaining oxygen from the ligands themselves to form titanium dioxide without the need for atmospheric oxygen. researchgate.net This makes the process viable even under vacuum conditions. researchgate.net It is plausible that this compound would follow a similar photolytic decomposition pathway, though specific research is required for confirmation.

Influence of UV Irradiation and Annealing on Film Properties (e.g., Refractive Index, Packing Density, Crystallinity)

The properties of TiO₂ films are highly dependent on processing conditions such as UV irradiation dose and subsequent thermal annealing.

UV Irradiation: The duration and intensity of UV exposure directly impact the completeness of the conversion of the precursor to TiO₂. Insufficient irradiation can lead to residual organic components in the film, affecting its optical and mechanical properties. Prolonged UV exposure can enhance the decomposition of organic materials. nih.gov

Annealing: Post-deposition annealing is a critical step to control the crystallinity, density, and refractive index of the TiO₂ films.

Crystallinity: As-deposited films, particularly those formed at low temperatures via photochemical methods, are often amorphous. nih.govrsc.org Annealing at elevated temperatures provides the necessary energy for the atoms to arrange into a crystalline structure, typically the anatase or rutile phases of TiO₂. nih.govrsc.org The transition to the anatase phase is often observed at annealing temperatures around 400-600°C. researchgate.netresearchgate.net

Refractive Index and Packing Density: Annealing generally leads to an increase in the refractive index and packing density of the films. This is attributed to the removal of residual organic matter and the densification of the film as it crystallizes. researchgate.net The thickness of the film may decrease during annealing due to this densification. researchgate.net

Optical Band Gap: The optical band gap of the TiO₂ film can also be influenced by annealing. Studies on TiO₂ films from other precursors have shown that the band gap energy tends to decrease with an increase in annealing temperature, which is often associated with an increase in grain size and changes in film density. nih.gov

The following table summarizes the general effects of annealing on TiO₂ thin film properties, based on studies of various titanium precursors.

| Property | Effect of Increasing Annealing Temperature |

| Crystallinity | Increases (Amorphous to Anatase/Rutile) |

| Refractive Index | Generally Increases |

| Packing Density | Increases |

| Film Thickness | Decreases |

| Optical Band Gap | Generally Decreases |

Direct UV-Assisted Nanoimprint Lithography for Patterned TiO₂ Structures

Direct UV-assisted nanoimprint lithography (UV-NIL) is a high-resolution patterning technique that combines the molding of a photosensitive material with its simultaneous UV-curing. For TiO₂ structures, this involves using a photosensitive titanium-organic precursor as the imprint resist.

Research has demonstrated the successful use of titanium(IV) di-n-butoxide bis(2-ethylhexanoate) for the direct UV-assisted nanoimprint lithography of well-ordered TiO₂ nanostructures at room temperature. researchgate.net The process involves coating a substrate with the precursor, pressing a mold with the desired pattern into the liquid film, and then exposing it to UV light through the transparent mold. The UV exposure converts the precursor in the patterned areas into solid TiO₂. researchgate.net This allows for the direct fabrication of TiO₂ nanostructures without the need for a separate etching step. nih.govresearchgate.net While this has not been specifically documented for this compound, its photochemical reactivity suggests it could potentially be used in a similar manner.

Control of Nanostructure Morphology and Feature Resolution in Deposition

The morphology and resolution of the resulting TiO₂ nanostructures are governed by several factors in the deposition and patterning process. In anodization processes, which produce nanotubes and nanorods, parameters such as electrolyte composition, applied voltage, and anodization time are critical in controlling the dimensions of the nanostructures. researchgate.net In UV-NIL, the feature resolution is primarily determined by the dimensions of the features on the mold. The viscosity and wetting properties of the precursor on the substrate and mold also play a crucial role in ensuring complete filling of the mold cavities and achieving high-fidelity pattern transfer. The shrinkage of the material during the conversion from the precursor to TiO₂ must also be accounted for to achieve the desired final dimensions of the nanostructures.

Interfacial Adhesion Promotion in Composite Materials

A significant and well-documented application of this compound is as an adhesion promoter, particularly in high-performance composites. Adhesion promoters are crucial for creating strong and durable bonds between dissimilar materials, such as a reinforcing fiber and a polymer matrix. polymerinnovationblog.comspecialchem.com

Mechanisms of Coupling Agent Functionality in Fiber-Resin Interfaces

This compound serves as a crucial coupling agent in composite materials, enhancing the adhesion between fibers and the resin matrix. This is particularly notable in applications such as Kevlar-phenolic composites thermofisher.com. The functionality of titanate coupling agents like this compound is attributed to their unique molecular structure, which allows them to act as a bridge between the inorganic fiber surface and the organic polymer matrix.

The molecular structure of titanate coupling agents can be considered to have distinct functional zones that contribute to the coupling mechanism. One key zone is the group that couples with the inorganic material, which for titanate coupling agents is the alkoxy group that reacts with surface hydroxyls on fillers or fibers. This reaction can lead to the formation of a monomolecular layer on the surface of the inorganic component, which prevents the formation of multiple, weaker layers. The remaining organic functionalities of the coupling agent can then participate in reactions such as transesterification within the resin matrix, further integrating the filler with the polymer.

Impact on Mechanical Properties and Material Performance

In studies on Kevlar-phenolic composites, the application of titanate coupling agents has been shown to enhance the flexural properties of the material. Research suggests that there is an optimal concentration of the coupling agent to achieve the maximum improvement in these properties. For instance, treating Kevlar fibers with a 2% weight-to-weight solution of a titanate coupling agent was found to be the optimum amount for improving flexural strength. Composites made with treated fibers also exhibited greater resistance to moisture absorption and showed better recovery of strength after being exposed to boiling water compared to composites with untreated fibers.

The table below summarizes the effect of a titanate coupling agent on the flexural strength of Kevlar/phenolic composites after a two-hour boil test.

| Treatment | Flexural Strength Decrease (%) |

| Untreated (Control) | 17 |

| Treated with Tetrakis(2-ethylhexyl)titanate | 14 |

This data indicates that the presence of the titanate coupling agent at the fiber-matrix interface reduces the degradation of mechanical properties under harsh environmental conditions. The improved interfacial bonding helps to prevent the ingress of water at the interface, which is a common cause of strength reduction in composites.

Advanced Ceramic Ink Formulations and Coloration Performance

Role in Soluble Ceramic Ink Systems

This compound plays a role in the formulation of soluble ceramic ink systems, particularly for digital printing applications. In this context, it serves as a soluble precursor for titanium dioxide (TiO₂), which is a critical component for achieving certain colors and properties in the final fired ceramic product. Specifically, organic compounds of titanium are utilized in inks to produce yellow colors, often in combination with other metal-organic compounds.

For solvent-based inks used in ceramic inkjet printing, this compound is a preferred organic source of titanium google.com. Its solubility in organic solvents allows for the formulation of stable, jettable inks with the appropriate viscosity and surface tension for digital printing heads. The use of a soluble precursor like this compound avoids the issues associated with dispersing solid pigment particles, such as nozzle clogging and sedimentation.

However, a challenge with using such titanium derivatives is their sensitivity to water, which can lead to hydrolysis and precipitation of titanium compounds. This can be problematic as unfired ceramic tiles often contain moisture. To address this, research has focused on developing more hydrolytically stable organic titanium derivatives for ink formulations google.com.

Mechanisms of Coloration and Sintering Behavior

The coloration mechanism in ceramics using inks containing this compound is based on the in-situ formation of titanium dioxide within the glaze during the firing process. When the ink is applied to the ceramic substrate and fired at high temperatures, the organic components of the this compound decompose and burn off, leaving behind titanium dioxide.

This newly formed TiO₂ then interacts with other components in the glaze and potentially with other metal oxides from the ink to produce the desired color. For instance, the presence of titanium dioxide is crucial for the development of certain yellow pigments. The final color is a result of the crystal structure of the host material and the electronic transitions of the coloring ions within that structure.

During sintering, the titanium dioxide formed from the precursor can also influence the microstructure and physical properties of the fired glaze. The fine particle size and high reactivity of the in-situ formed TiO₂ can affect the melting behavior of the glaze, the development of crystalline phases, and the final surface characteristics. The precise control over the distribution of the titanium precursor through digital printing allows for the creation of detailed and consistent patterns and colors on the ceramic surface. The presence of Ti ions can also enhance the coloring effects of other ions like manganese and iron during the firing process.

Spectroscopic Characterization and Advanced Analytical Techniques for Research

Mechanistic Probing and In-Situ Analysis

The elucidation of reaction mechanisms involving Titanium(IV) 2-ethylhexanoate, a versatile catalyst and precursor, is crucial for optimizing its performance in various applications. In-situ analytical techniques that monitor reactions in real-time are invaluable for understanding transient intermediates and reaction kinetics. Complementarily, advanced mass spectrometry provides detailed structural information on the species involved, offering a comprehensive picture of the reaction pathways.

Real-Time Monitoring of Reaction Pathways (e.g., Polymerization, Photodecomposition)

Real-time monitoring of chemical processes as they occur, without the need for sample quenching or extraction, provides dynamic information about reaction kinetics, intermediates, and the influence of various parameters. For titanium-catalyzed reactions, including those involving this compound, techniques such as in-situ spectroscopy are particularly insightful.

In the context of polymerization , titanium compounds are widely used as catalysts. For instance, in olefin polymerization, the kinetics of ethylene (B1197577) polymerization on titanated SiO2 supports can be followed by in-situ Diffuse Reflectance Fourier Transform Infrared (DRIFT) spectroscopy uu.nl. This technique allows for the real-time observation of the growth of polymer chains. While direct real-time monitoring of polymerization using this compound is not extensively documented in the reviewed literature, the principles from related systems are applicable. For example, ¹H Time Domain NMR (TD-NMR) at a low magnetic field is a powerful technique for studying molecular processes and can be used for real-time monitoring of polymerization reactions where chemical specificity is not the primary focus nih.gov. This method can track the evolution of signals from rigid and mobile segments during the reaction, providing insights into the kinetics of polymer formation nih.gov.

Regarding photodecomposition , which is relevant for applications in photocatalysis and materials synthesis, in-situ monitoring can reveal the mechanism of degradation of the titanium complex and the formation of titanium dioxide. The photodecomposition of saturated carboxylic acids on titanium dioxide powder, a product of the breakdown of compounds like this compound, has been studied, revealing a decarboxylation process leading to alkanes and carbon dioxide utexas.edu. While the primary focus is often on the substrate being degraded, the same techniques can be adapted to monitor changes in the titanium catalyst itself. For instance, operando X-ray absorption spectroscopy (XAS) has been employed to study the electronic state and stability of platinum/titanium dioxide photocatalysts during reaction conditions scispace.com. This highlights the potential for similar in-situ XAS studies on this compound to probe the oxidation state and coordination environment of the titanium center during photodecomposition.

The following table summarizes key in-situ techniques and their potential applications in monitoring reaction pathways involving titanium compounds.

| In-Situ Technique | Monitored Process | Information Obtained | Relevant Titanium System Example |

| DRIFT Spectroscopy | Ethylene Polymerization | Polymer chain growth kinetics | Zirconocene on Ti/SiO2 support uu.nl |

| ¹H TD-NMR | General Polymerization | Evolution of rigid and mobile segments, reaction kinetics | General polymer systems nih.gov |

| Operando XAS | Photocatalysis | Electronic state and coordination environment of the metal center | Pt/TiO2 photocatalysts scispace.com |

| In-situ FT-IR | Urethane Polymerization | Disappearance of reactants and formation of products | Isocyanate reactions researchgate.net |

Application of Advanced Mass Spectrometry in Mechanistic Studies

Advanced mass spectrometry techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI-MS), are powerful tools for identifying and characterizing reaction intermediates and elucidating complex reaction mechanisms. These methods allow for the gentle transfer of ions from solution to the gas phase for mass analysis, providing "snapshots" of the ionic composition of a reaction mixture researchgate.net.

For titanium-catalyzed reactions, ESI-MS can be used to identify titanium species in solution and understand their behavior researchgate.net. While specific studies on this compound are limited, research on other titanium complexes demonstrates the utility of this technique. For example, ESI-MS has been used to monitor the formation of coordination complexes in real-time, allowing for the stepwise observation of complex assembly nih.govgla.ac.uk. This capability is directly applicable to studying the interaction of this compound with reactants and the formation of catalytic intermediates.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. This technique can be used to elucidate the fragmentation pathways of different metal-ligand complexes, which is crucial for confirming their structure researchgate.net. In the context of catalysis, ESI-MS and ESI-MS/MS have been instrumental in probing the mechanisms of reactions like the Stille reaction, where key cationic palladium intermediates were intercepted and characterized researchgate.net. A similar approach could be employed to identify and structurally characterize transient titanium-containing intermediates in reactions catalyzed by this compound.

The application of advanced mass spectrometry in mechanistic studies of titanium-catalyzed reactions is summarized in the table below.

| Mass Spectrometry Technique | Application | Information Obtained | Example from Catalysis Research |

| Electrospray Ionization (ESI-MS) | Identification of species in solution | Characterization of titanium ions and complexes, real-time monitoring of complex formation | Identification of titanium species in solution researchgate.net, monitoring coordination complex formation nih.govgla.ac.uk |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of intermediates | Fragmentation pathways of metal-ligand complexes, confirmation of intermediate structures | Elucidation of fragmentation pathways of metal-deoxymugineic acid complexes researchgate.net |

| On-line ESI-MS Monitoring | Real-time reaction monitoring | Interception and characterization of transient catalytic intermediates | Probing the mechanism of the Stille reaction by detecting palladium intermediates researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties and reaction mechanisms of molecules. Methods like Density Functional Theory (DFT) are particularly suited for transition metal complexes like Titanium(IV) 2-ethylhexanoate (B8288628).

Density Functional Theory (DFT) Studies on Catalytic Intermediates

While direct DFT studies on the catalytic intermediates of Titanium(IV) 2-ethylhexanoate are not readily found, the approach is widely used for other titanium-based catalysts. DFT is instrumental in describing the electronic and structural properties of transition metal systems. nih.govqnl.qaresearchgate.net A systematic analysis using various DFT functionals helps in finding an adequate functional for an accurate description of the electronic properties of materials like titanium dioxide (TiO2), which is a product of the decomposition of many titanium precursors. nih.govqnl.qaresearchgate.net For instance, in TiO2 systems, introducing a Hubbard U correction term to certain functionals has been shown to improve the electronic description. nih.govqnl.qa

In the context of catalysis, DFT can be used to study the geometry, stability, and electronic structure of catalytic intermediates. For other titanium-based catalysts, DFT has been employed to shed light on reaction mechanisms. tudelft.nl The catalytic activity of TiO2, for example, is dependent on Lewis acid-base pairs on its surface, involving Ti4+ (Lewis acid) and O2- (Lewis base). tudelft.nl DFT calculations can model these active sites and their interactions with reactant molecules, providing insights into the catalytic cycle.

Table 1: Representative DFT Functionals for Titanium Systems

| Functional | Description | Application Notes for Titanium Systems |

|---|---|---|

| PBE | Perdew-Burke-Ernzerhof generalized gradient approximation (GGA) | Commonly used, but may require corrections for accurate electronic properties. |

| PW91 | Perdew-Wang 1991 generalized gradient approximation (GGA) | Similar to PBE, often used for structural and energetic calculations. |

| HSE06 | Heyd-Scuseria-Ernzerhof screened hybrid functional | Provides high accuracy for electronic properties and is often used as a reference. nih.govqnl.qa |

| OptPBE-U | PBE functional with a Hubbard U correction | The Hubbard U term improves the description of localized d-electrons in titanium, leading to more accurate electronic structures. nih.gov |

This table is illustrative of functionals used for titanium systems in general, as specific studies on this compound are not available.

Reaction Pathway Modeling and Activation Energy Determination

Modeling reaction pathways and determining activation energies are crucial for understanding the kinetics of a chemical process. While specific data for this compound is scarce, the methodologies are well-established for similar compounds, such as the thermal decomposition of titanium tetraisopropoxide (TTIP).

For TTIP, computational studies have challenged conventionally assumed reaction pathways by revealing different, energetically preferred routes. arxiv.orgresearchgate.net These studies combine reactive force field molecular dynamics (ReaxFF-MD) and metadynamics to map out the complete reaction scheme for thermolysis, including the associated reaction barriers for bond dissociation events. arxiv.orgresearchgate.net Such an approach could be applied to model the decomposition of the 2-ethylhexanoate ligands from the titanium center, identifying the transition states and calculating the activation energies for each step. This would be critical for understanding its role as a precursor in materials synthesis.

Molecular Dynamics Simulations of Interfacial Interactions and Film Growth

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. They are particularly useful for investigating complex processes like interfacial interactions and the initial stages of film growth.

Modeling Adhesion Mechanisms at Composite Interfaces

This compound is known to function as a coupling agent and adhesion promoter, particularly in composites. fishersci.caamericanelements.comthermofisher.com MD simulations can provide atomic-level insights into how it enhances adhesion at the interface between different materials, such as between a fiber and a polymer resin.

Although specific MD studies on this compound's adhesion properties are not available, simulations have been used to investigate other titanium-related interfaces. For example, MD has been employed to study graphene-titanium interfaces, revealing details about their structure, stability, and adhesion properties. osti.govosti.gov Similarly, MD simulations have been used to study the adsorption of lipids on TiO2 nanosurfaces, identifying different binding modes and estimating the strength of adsorption. nih.gov These studies highlight how MD can elucidate the interactions between a titanium-containing species and a surface, a methodology directly applicable to understanding the role of this compound as an adhesion promoter.

Simulation of Precursor Decomposition and Nanoparticle Formation

The decomposition of organometallic precursors is a key step in the synthesis of nanoparticles and thin films. MD simulations, especially using reactive force fields like ReaxFF, can model the chemical reactions involved in this process.

Studies on the thermal decomposition of titanium(IV)-isopropoxide (TTIP) have demonstrated the power of ReaxFF-MD to capture the complex chemical events that occur at high temperatures. arxiv.orgresearchgate.net These simulations can track the breaking and forming of bonds over time, revealing the step-by-step mechanism of how the organic ligands are released from the titanium center and how the initial titanium-oxygen clusters form. arxiv.org This approach allows for the identification of reaction pathways and by-products, which is crucial for controlling the properties of the final material. arxiv.orgresearchgate.netcam.ac.uk Such simulations for this compound would be invaluable for optimizing processes where it is used as a precursor for titanium dioxide.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides a macroscopic understanding of chemical processes, complementing the molecular-level insights from quantum chemistry and MD simulations. These models are essential for process design, optimization, and control.

While specific thermodynamic and kinetic models for processes involving this compound are not detailed in the available literature, the approaches used for other titanium compounds are instructive. For instance, the kinetics of the thermal decomposition of a Ti(IV)-EDTA complex have been evaluated using non-isothermal procedures, applying isoconversional methods to determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model). unesp.br

For the decomposition of TTIP, a detailed and thermodynamically consistent kinetic mechanism has been developed based on an analogy with the decomposition of isopropanol (B130326). cam.ac.uk This mechanism involves identifying the main reaction pathways through flux and sensitivity analyses and calculating rate constants using transition state theories. cam.ac.uk A similar approach could be undertaken for this compound, which would involve proposing a set of elementary reactions for its decomposition and estimating the associated thermodynamic and kinetic parameters.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Titanium Dioxide |

| Titanium(IV)-isopropoxide (TTIP) |

| Isopropanol |

Prediction of Optimal Reaction Conditions for Synthesis and Catalysis

Computational methods are increasingly employed to predict the most favorable conditions for chemical reactions, saving time and resources in the laboratory. These approaches range from quantum mechanical calculations on specific molecules to machine learning models trained on vast datasets of chemical reactions.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure and reactivity of molecules. For the synthesis of titanium(IV) carboxylates, DFT can be used to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways for the formation of this compound. This can involve modeling the interaction of a titanium precursor, such as titanium tetraisopropoxide, with 2-ethylhexanoic acid.

Determine Thermodynamic and Kinetic Parameters: DFT calculations can provide crucial data on reaction enthalpies, entropies, and activation energies. This information helps in predicting the feasibility of a reaction and the temperature at which it is likely to proceed at a reasonable rate. For instance, a systematic DFT study on titanium dioxide, a related compound, helps in finding the adequate functional for an accurate description of its structural and electronic properties nih.gov.

Investigate Solvent Effects: The choice of solvent can significantly impact reaction outcomes. Computational models can simulate the effect of different solvents on the stability of reactants and transition states, thereby guiding the selection of the optimal reaction medium.

A study on titanium(IV) complexes with dihydroxybenzoic acid, a type of carboxylic acid, utilized molecular modeling with DFT to determine the most stable geometries and study the HOMO and LUMO properties of the complexes researchgate.net. Such studies provide a foundation for understanding the bonding and reactivity in similar carboxylate complexes.

Machine Learning Approaches:

In recent years, machine learning (ML) has emerged as a powerful tool for predicting reaction conditions. beilstein-journals.orgarxiv.orgnih.gov By training algorithms on large databases of known chemical reactions, ML models can learn the complex relationships between reactants, products, and the conditions under which the reaction occurs. For the synthesis of this compound, ML could be applied to:

Recommend Catalysts, Solvents, and Reagents: Given the reactants (e.g., a titanium precursor and 2-ethylhexanoic acid), a trained ML model can suggest a ranked list of suitable catalysts, solvents, and other reagents. nih.gov

Predict Optimal Temperature and Reaction Time: ML models can also predict the optimal temperature and reaction time to maximize the yield and purity of the product. acs.org For example, a neural network model trained on millions of reactions from the Reaxys database was able to predict reaction temperatures within ±20 °C of the recorded temperature in a majority of test cases. acs.org

These global models, which learn from a wide variety of reactions, can provide initial guidance for a new synthesis. beilstein-journals.org This can then be refined by local models that are trained on a more specific set of related reactions to fine-tune the conditions.

Interactive Data Table: Computational Approaches for Reaction Condition Prediction

| Computational Method | Application in Synthesis/Catalysis Prediction | Key Outputs |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of thermodynamic and kinetic parameters, investigation of solvent effects. | Reaction pathways, activation energies, reaction enthalpies, optimized molecular geometries, electronic properties (HOMO/LUMO). |

| Machine Learning (ML) | Recommendation of catalysts, solvents, and reagents; prediction of optimal temperature and reaction time. | Ranked lists of reaction conditions, predicted reaction yields, quantitative evaluation of predictions. |

| Molecular Mechanics (MM) | Determination of stable conformations and steric energies of large molecules and complexes. | Steric energy, bond lengths, bond angles, torsion angles. |

Transport Phenomena Modeling in Precursor Evaporation and Deposition

When this compound is used as a precursor in techniques like Chemical Vapor Deposition (CVD) for the fabrication of titanium-containing thin films, its successful application is highly dependent on the transport phenomena that govern its evaporation, transport in the gas phase, and deposition onto a substrate. Computational Fluid Dynamics (CFD) is a key tool for modeling these complex processes. mdpi.compreprints.orgresearchgate.net

Fundamentals of Transport Phenomena in CVD:

The deposition of a thin film from a precursor like this compound in a CVD reactor involves a series of interconnected transport processes:

Evaporation: The liquid or solid precursor is heated to generate a vapor.

Mass Transport: The precursor vapor is transported from the source to the substrate, typically by a carrier gas. This involves both convection (bulk flow of the gas) and diffusion (movement of the precursor molecules through the carrier gas).

Heat Transfer: The substrate is heated to a specific temperature to induce the decomposition of the precursor. Heat is transferred to the gas and the precursor molecules through conduction, convection, and radiation. mdpi.com

Chemical Reactions: The precursor molecules adsorb onto the hot substrate and undergo chemical reactions (decomposition) to form the desired thin film. Gaseous byproducts are then desorbed and transported away.

Computational Fluid Dynamics (CFD) Modeling:

CFD simulations solve the fundamental equations of fluid flow, heat transfer, and mass transfer to provide a detailed picture of the conditions inside a CVD reactor. dtu.dk For a process using this compound, a CFD model would:

Simulate Flow and Temperature Fields: The model can predict the velocity and temperature distribution of the gas mixture throughout the reactor. This is crucial for ensuring a uniform delivery of the precursor to the substrate and maintaining a consistent deposition temperature. researchgate.net

Predict Precursor Concentration Profiles: By solving the species transport equations, the model can predict the concentration of the this compound vapor at the substrate surface. This is directly related to the film growth rate.

Optimize Reactor Design and Process Parameters: CFD simulations allow for the virtual testing of different reactor geometries, gas flow rates, temperatures, and pressures to identify the optimal conditions for achieving a high-quality, uniform thin film with efficient precursor utilization. preprints.org

Interactive Data Table: Key Parameters in Transport Phenomena Modeling for CVD

| Parameter | Description | Governing Principles/Equations |

| Fluid Flow | Describes the motion of the carrier gas and precursor vapor within the reactor. | Navier-Stokes equations (conservation of momentum). |

| Heat Transfer | Describes the distribution of thermal energy in the reactor via conduction, convection, and radiation. | Energy conservation equation. |

| Mass Transfer | Describes the transport of the precursor vapor from the source to the substrate. | Species conservation equations, Fick's law of diffusion. |

| Chemical Kinetics | Describes the rates of the chemical reactions occurring on the substrate surface. | Arrhenius equation, reaction rate expressions. |

| Precursor Properties | Physical and chemical properties of this compound, such as vapor pressure, thermal conductivity, and viscosity. | Required as inputs for the model; often determined experimentally or through theoretical calculations. |

Future Research Directions and Emerging Applications

Development of Novel Titanium(IV) 2-Ethylhexanoate (B8288628) Derivatives

The core of future research in this area involves the chemical modification of the titanium(IV) 2-ethylhexanoate structure to synthesize new derivatives with tailored properties. The 2-ethylhexanoate ligands can be partially or fully substituted by other functional groups, such as different carboxylates, alkoxides, or chelating ligands like Schiff bases, to fine-tune the compound's reactivity, solubility, and thermal stability. acs.orgrsc.orgresearchgate.net

Research efforts are directed towards synthesizing mixed-ligand complexes. For instance, reacting this compound with various alcohols (alkanolysis) or other carboxylic acids can yield titanium(IV) carboxylate-alkoxides or mixed-carboxylates. These modifications alter the steric and electronic environment around the titanium center, which can significantly influence its catalytic activity and precursor characteristics in materials synthesis.

Another promising avenue is the synthesis of Schiff-base titanium(IV) compounds derived from this compound. rsc.orgresearchgate.net Schiff base ligands offer a high degree of tunability in their electronic and steric properties, which can lead to the development of catalysts with enhanced selectivity and activity for specific chemical transformations.

| Derivative Class | Potential Synthesis Route | Key Modifiable Property | Potential Application Area |

| Mixed-Carboxylate Complexes | Ligand exchange with other carboxylic acids | Solubility, Reactivity | Catalysis, Precursor for mixed-metal oxides |

| Carboxylate-Alkoxide Complexes | Reaction with various alcohols (alkanolysis) | Hydrolysis rate, Thermal stability | Sol-gel precursors, MOCVD |

| Schiff Base Complexes | Reaction with Schiff base ligands | Catalytic selectivity, Electronic properties | Asymmetric catalysis, Fine chemical synthesis |

| Heterometallic Complexes | Reaction with other metal carboxylates/alkoxides | Magnetic properties, Optical properties | Functional materials, Advanced catalysts |

Exploration of New Catalytic Transformations Beyond Polymerization

While well-known in polymerization, the catalytic potential of this compound and its derivatives is being explored for a wider range of organic reactions. acs.orgmdpi.com A significant area of interest is in esterification and transesterification reactions, which are crucial for producing plasticizers, polyesters, and biofuels. akaiyochemtech.comgoogle.comshepchem.com Titanium-based catalysts, including 2-ethylhexanoate, offer a less toxic alternative to commonly used tin-based catalysts. researchgate.netrsc.org

Future research will likely focus on expanding the catalytic scope to include:

Selective Oxidations and Reductions: Developing titanium-based systems for the selective oxidation of alcohols or the reduction of carbonyl compounds.

C-C and C-N Bond Forming Reactions: Investigating the potential of novel titanium derivatives to catalyze cross-coupling reactions, which are fundamental in organic synthesis.